1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine
Description
1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine is a substituted phenylalkylamine characterized by a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the aromatic ring.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,12)7-8-6-9(13(14)15)4-5-10(8)16-3/h4-6H,7,12H2,1-3H3 |
InChI Key |
ZQCXRMIDAUKHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-nitrobenzaldehyde.
Reaction Steps: The key steps include the formation of an intermediate imine, followed by reduction to the corresponding amine. This can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can trigger various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis of its structural analogs (Table 1):
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Nitro Group (5-NO₂): The nitro group in the target compound is strongly electron-withdrawing, which polarizes the aromatic ring and may reduce nucleophilic reactivity compared to analogs with electron-donating groups (e.g., 4-OCH₃ in ). This could also enhance stability under oxidative conditions.
- Halogen Substituents (Cl, F) : Chlorine () and fluorine () substituents increase molecular polarity and may influence bioavailability. Chlorine’s larger atomic radius compared to fluorine could lead to greater steric effects.
Physicochemical Properties
- Boiling Point and Solubility: The nitro group increases molecular weight and polarity, likely elevating boiling points compared to non-nitro analogs (e.g., 255.8°C for 2-chloro analog in ). Salt forms (e.g., HCl in ) enhance aqueous solubility, a critical factor for pharmaceutical applications.
- Synthetic Challenges : The nitro group may complicate synthesis due to its sensitivity to reduction or side reactions. Methods such as palladium-catalyzed coupling () or reductive amination () might require optimization for nitro-containing substrates.
Biological Activity
1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine, with the molecular formula C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol, is an organic compound characterized by a methoxy group, a nitro group, and an amine group attached to a phenyl ring. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties.
Research suggests that the biological activity of this compound may be attributed to its interactions with specific molecular targets within biological systems. The nitro group enhances electron-withdrawing properties, which can influence the compound's reactivity and interactions with enzymes or receptors. These interactions may lead to alterations in enzyme activity and trigger various biochemical pathways, particularly those involved in cell proliferation and apoptosis.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its mechanism likely involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Properties
The compound shows promise in anticancer applications by potentially inhibiting enzymes that facilitate tumor growth. For instance, it may target pathways related to cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapy.
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound. Below is a summary of key findings:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibited significant inhibition against various bacterial strains, suggesting potential as a therapeutic agent in treating infections. |
| Anticancer Activity | Demonstrated inhibition of cell proliferation in cancer cell lines; mechanisms involve apoptosis induction and cell cycle arrest. |
| Enzyme Interaction | Identified as an inhibitor of specific enzymes involved in metabolic pathways crucial for tumor growth. |
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong potential for development as an antibacterial agent.
-
Case Study on Cancer Cell Lines
- In vitro testing on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.
Structural Comparisons
Similar compounds have been analyzed to understand the structure-activity relationship (SAR). The following table highlights some structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(5-Methoxy-2-nitrophenyl)-N-methylpropan-2-amine | Methoxy and nitro groups on a phenyl ring | Variation in methoxy position affects reactivity |
| N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine | Incorporates a pyrimidine ring | Exhibits different biological activities due to structural complexity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-methoxy-5-nitrobenzaldehyde with 2-methylpropan-2-amine under acidic conditions, followed by purification via column chromatography. Optimization includes adjusting reaction temperature (70–90°C) and solvent polarity (e.g., ethanol or DMF) to improve yield. Microwave-assisted synthesis may enhance efficiency by reducing reaction time .
- Key Data : NMR (¹H and ¹³C) and HRMS are critical for structural confirmation. For example, ¹H NMR peaks for the methoxy group typically appear at δ 3.8–4.0 ppm, while nitro groups influence aromatic proton shifts (δ 7.5–8.5 ppm) .
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%). Stability studies under varying temperatures (-20°C, 4°C, room temperature) and light exposure (UV-Vis spectroscopy) are recommended. The nitro group may render the compound light-sensitive, necessitating amber vials for storage .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FTIR-ATR : Confirms functional groups (e.g., nitro stretch at ~1520 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹).
- GC-MS : Detects volatile impurities; retention times can be calibrated against known standards.
- X-ray crystallography : Resolves stereochemical ambiguities, though crystallization may require slow evaporation in polar solvents (e.g., methanol/water mixtures) .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) of this compound in serotonin receptor binding, and how does it compare to analogs?
- Methodology : Functional assays (e.g., cAMP accumulation or calcium flux in HEK293 cells expressing 5-HT2C receptors) quantify agonist/antagonist activity. SAR studies show that the 5-nitro group enhances binding affinity compared to methoxy-only analogs, while the branched methylamine group reduces off-target effects at dopamine receptors .
- Comparative Data :
| Compound | 5-HT2C EC₅₀ (nM) | Selectivity (vs. 5-HT2A) |
|---|---|---|
| Target | 12.3 ± 1.5 | >100-fold |
| Analog (no nitro) | 45.6 ± 3.2 | 10-fold |
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) : Simulates blood-brain barrier permeability; logP values (~2.1) suggest moderate CNS penetration.
- ADMET Prediction : Tools like SwissADME estimate moderate hepatic clearance (t₁/₂ ~3.5 hours) and low CYP3A4 inhibition risk .
- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values for monoamine oxidase (MAO) inhibition may arise from assay conditions (e.g., pH, substrate concentration).
- Resolution :
- Standardize protocols (e.g., 0.1 M phosphate buffer, pH 7.4, 37°C).
- Use orthogonal assays (e.g., fluorometric vs. radiometric) to confirm results.
- Perform meta-analysis of published data to identify outliers .
Q. How does the compound’s nitro group influence its redox behavior in biological systems?
- Methodology : Cyclic voltammetry (CV) in PBS (pH 7.4) reveals reduction peaks at -0.6 V vs. Ag/AgCl, indicating nitro-to-amine conversion under physiological conditions. This redox activity may contribute to pro-drug mechanisms or oxidative stress in cellular models .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .
- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Ethical Compliance : Adhere to institutional guidelines for handling psychoactive analogs, given structural similarities to controlled substances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
